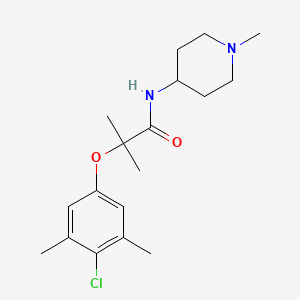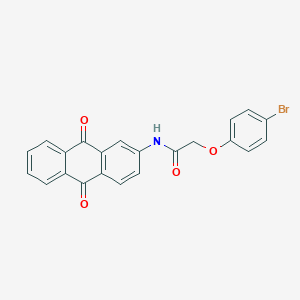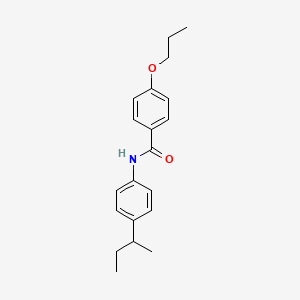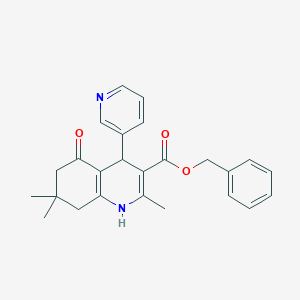
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as SR9011, is a synthetic compound that belongs to the class of Rev-Erbα agonists. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by activating the nuclear receptor Rev-Erbα, which plays a crucial role in regulating the circadian rhythm and metabolism. Activation of Rev-Erbα by 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide leads to the suppression of genes involved in gluconeogenesis and lipogenesis, resulting in improved glucose and lipid metabolism. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide also inhibits the activity of the oncogene c-Myc, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It improves glucose and lipid metabolism by increasing insulin sensitivity and reducing hepatic glucose production. It also reduces inflammation and oxidative stress in the heart, leading to improved cardiac function. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities with high purity. It has been extensively studied in preclinical models, making it a well-characterized compound. However, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide research. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to fully understand its mechanism of action and identify potential side effects. Overall, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction between 4-chloro-3,5-dimethylphenol and 1-methylpiperidine-4-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to yield 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The synthesis method has been optimized to produce high yields of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide with excellent purity.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose and lipid metabolism in preclinical studies, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12-10-15(11-13(2)16(12)19)23-18(3,4)17(22)20-14-6-8-21(5)9-7-14/h10-11,14H,6-9H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQRTPPGGAUTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
